![molecular formula C9H7NO2 B1346248 4-Methylisoindole-1,3-dione CAS No. 7251-82-3](/img/structure/B1346248.png)
4-Methylisoindole-1,3-dione
Overview
Description
4-Methylisoindole-1,3-dione is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . A green synthesis technique was developed for isoindolines/dioxoisoindolines . Another method involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . The reaction of tetraynes with imidazole derivatives and oxygen can produce various multifunctionalized tricyclic isoindole-1,3-diones .Molecular Structure Analysis
The molecular structure of 4-Methylisoindole-1,3-dione consists of a fused heterocyclic ring system . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Methylisoindole-1,3-dione include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methylisoindole-1,3-dione include a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol .Scientific Research Applications
Synthesis of New Molecules
Isoindoline-1,3-dione derivatives, including 4-Methylisoindole-1,3-dione, are used in the design of new molecules due to their structural versatility. This has led to significant scientific research aimed at developing practical approaches for synthesizing these compounds, which can serve as building blocks for various synthetic compounds, natural products, and bioactive small molecules .
Biological Activity
The biological activity of isoindoline-1,3-dione derivatives is a key area of interest. These compounds have shown a wide array of biological activities, making them important intermediates in drug synthesis. They hold potential for the development of new drugs with diverse applications in clinical medicine .
Clinical Medicine
In clinical medicine, tricyclic isoindole-1,3-dione derivatives exhibit complex structures that offer broad potential uses. The multifunctionalized nature of these compounds allows for their application in chemical production and clinical medicine, suggesting that 4-Methylisoindole-1,3-dione could also find use in these fields .
Chemical Production
The complex and variable structures of isoindoline-1,3-dione derivatives make them suitable for various chemical production applications. Their multifunctionalized nature allows for the creation of compounds with specific desired properties for use in different chemical processes .
Biosensing
Isoindoline-1,3-dione derivatives serve as versatile building blocks in biosensing applications. Their reactivity and ability to bind with biological targets make them suitable for developing sensors that can detect biological molecules or changes within biological systems .
Bioimaging
In bioimaging, these derivatives can be used to create contrast agents or markers that help visualize biological processes or structures. The properties of 4-Methylisoindole-1,3-dione could potentially be harnessed to develop new bioimaging tools .
Electronics
The electronic properties of isoindoline-1,3-dione derivatives are explored for their potential use in electronic devices. Their ability to conduct electricity or interact with light makes them candidates for components in electronic circuits or photovoltaic systems .
Photopolymerization
Lastly, these compounds are investigated for their use in photopolymerization processes due to their reactivity under light exposure. This application is relevant in the creation of polymers or coatings that cure upon light exposure .
Insights into synthesis, reactivity, and biological activity of Fused multifunctionalized isoindole-1,3-diones via the coupled … Indane-1,3-Dione: From Synthetic Strategies to Applications
Safety And Hazards
properties
IUPAC Name |
4-methylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCGRFHYOYXEJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901167 | |
Record name | NoName_245 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylisoindole-1,3-dione | |
CAS RN |
7251-82-3 | |
Record name | NSC20691 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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